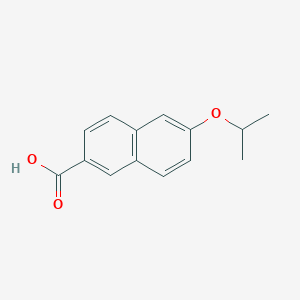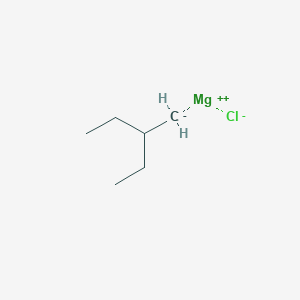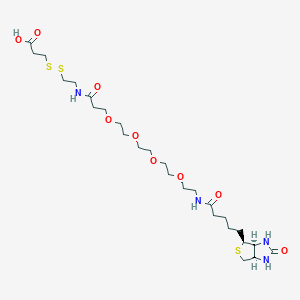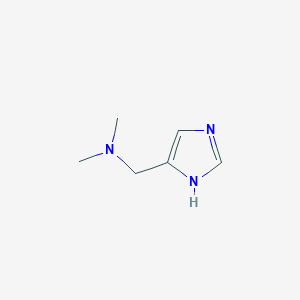
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate is a compound with a variety of applications in scientific research and laboratory experiments. This compound is a member of the class of compounds known as bromoalkylbenzoates, which are used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst in the synthesis of polymers and as a dye for use in spectroscopic studies. In
Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate is a significant intermediate in organic synthesis due to its utility in forming complex molecules with diverse biological activities. Lou Hong-xiang (2012) elaborated on synthesizing methyl 4-(5-formyl-2-methoxyphenoxy)benzoate from methyl 4-bromobenzoate, showcasing the compound's role in the total synthesis of bisbibenzyls, a series of natural products with various biological activities. This synthesis emphasizes the importance of the compound in constructing molecules of interest in organic and medicinal chemistry (Lou Hong-xiang, 2012).
Metal-Mediated Reactions
The compound's versatility extends to metal-mediated reactions, as demonstrated by S. Drewes et al. (1995), who explored the reactivity of methyl 2-bromomethylprop-2-enoate in forming α-methylene-γ-lactones via Sn and Zn complexes. This study illustrates the compound's capacity to undergo transformations under aqueous conditions, leading to products with potential pharmacological applications (Drewes, Taylor, Ramesar, & Field, 1995).
Bioactive Precursor in Organic Synthesis
Methyl-2-formyl benzoate, closely related to the target compound, is highlighted for its role as a bioactive precursor in the synthesis of compounds with antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. The review by S. Farooq and Z. Ngaini (2019) emphasizes the compound's significance as a scaffold and precursor for new bioactive molecules, underlining its synthetic versatility and importance in pharmaceutical development (Farooq & Ngaini, 2019).
Catalysis and Fluorination Reactions
The study by Pengju Feng and Ming‐Yu Ngai (2016) provides insights into the synthesis of methyl 4-acetamido-3-(trifluoromethyl)benzoate using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), showcasing a protocol for introducing the trifluoromethoxy group into aromatic compounds. This procedure highlights the compound's role in the development of molecules with desired pharmacological and biological properties, emphasizing the challenges and advancements in the synthesis of trifluoromethoxylated aromatic compounds (Feng & Ngai, 2016).
Safety and Hazards
“Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate” is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, such as dust mask type N95 (US), eyeshields, and gloves, is advised .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been known to target theCereblon E3 ligase . Cereblon (CRBN) is a protein targeted by a class of immunomodulatory drugs .
Mode of Action
Related compounds have been known to undergo reactions such asnitration , conversion from the nitro group to an amine , and bromination . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been known to react via anSN1 pathway , via the resonance-stabilized carbocation .
Pharmacokinetics
It’s worth noting that the compound has amolecular weight of 229.07 , which could potentially influence its bioavailability.
Action Environment
It’s worth noting that the compound isnot soluble in water but can dissolve in nonpolar solvents such as ethanol, ether, and dichloromethane . This solubility profile could potentially influence the compound’s action in different environments.
Propiedades
IUPAC Name |
methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF3O3/c1-18-10(17)7-2-6(5-16)3-9(8(7)4-12)11(13,14)15/h2-3,5H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTNEDFCVXEAMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)C=O)C(F)(F)F)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(bromomethyl)-5-formyl-3-(trifluoromethyl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![t-Butyl (1S)-1-[[(R)-tert-butylsulfinyl]amino]spiro[indane-2,4-piperidine]-1-carboxylate, 95%](/img/structure/B6297157.png)


![tert-Butyl 7-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B6297172.png)

![6-(Trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B6297199.png)

![Methyl 2-(chloromethyl)-3-[[(2R)-oxetan-2-yl]methyl]benzimidazole-5-carboxylate](/img/structure/B6297218.png)

